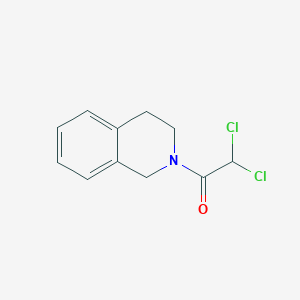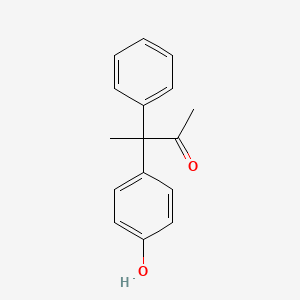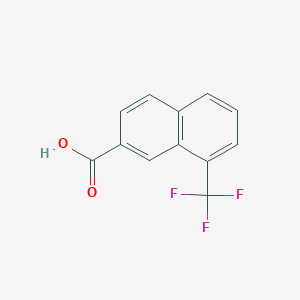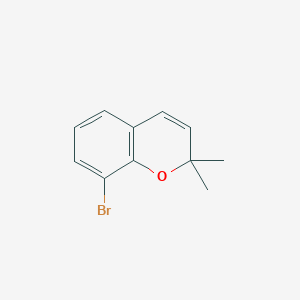
2,5,8-Trimethoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8-Trimethoxy-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of three methoxy groups and a methyl group attached to the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethoxy-4-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylquinoline and methoxy-substituted benzaldehydes.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the quinoline ring structure.
Methoxylation: Finally, the compound is methoxylated using methanol and a strong base, such as sodium methoxide, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8-Trimethoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,8-Trimethoxy-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,5,8-Trimethoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the quinoline ring structure allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimalarial or anticancer activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: Lacks the methoxy groups, resulting in different chemical properties and applications.
2,5-Dimethoxy-4-methylquinoline: Similar structure but with fewer methoxy groups, leading to variations in reactivity and biological activity.
8-Methoxyquinoline:
Uniqueness
2,5,8-Trimethoxy-4-methylquinoline is unique due to the presence of three methoxy groups, which enhance its solubility, reactivity, and potential for forming hydrogen bonds. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66570-51-2 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
2,5,8-trimethoxy-4-methylquinoline |
InChI |
InChI=1S/C13H15NO3/c1-8-7-11(17-4)14-13-10(16-3)6-5-9(15-2)12(8)13/h5-7H,1-4H3 |
InChI-Schlüssel |
HDPXPRUSNDOEAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)


![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)






![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)

